Hexarhodium hexadecacarbonyl

C16O16Rh6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C16O16Rh6

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Summary of the Application

Methods of Application

Results or Outcomes

Hexarhodium hexadecacarbonyl, apart from being a catalyst for hydrogenation of alkenes and hydroformylations of alkenes, is also used as a reducing agent for aldehydes, ketones, and nitro groups . It is also used as a catalyst for carbenoid reactions of diazo compounds .

Summary of the Application

Hexarhodium hexadecacarbonyl is used as a reducing agent for aldehydes, ketones, and nitro groups.

Methods of Application

The specific experimental procedures can vary depending on the reaction.

Results or Outcomes

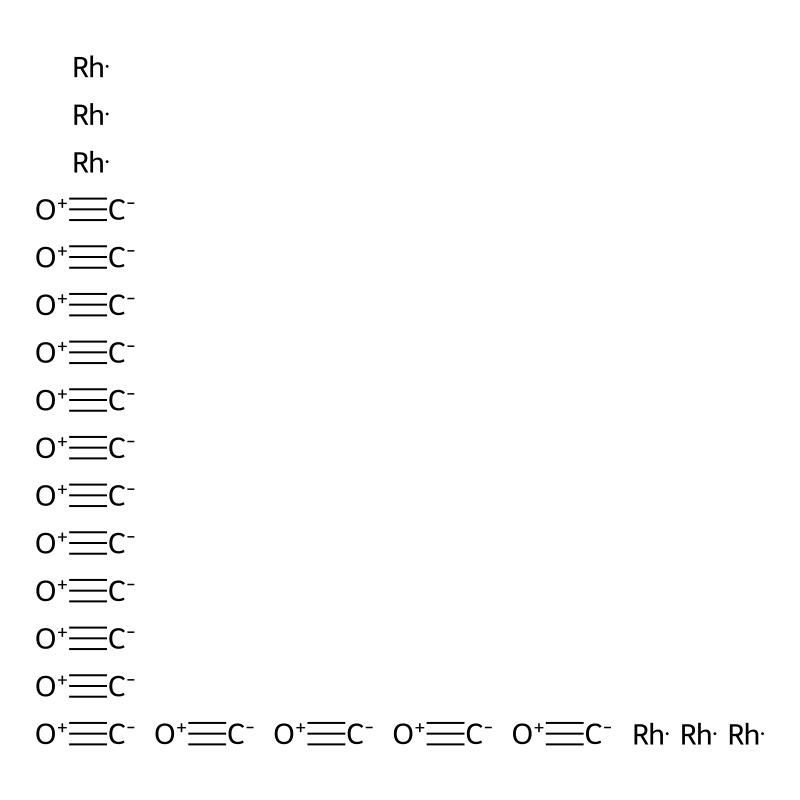

Hexarhodium hexadecacarbonyl, with the chemical formula , is a cluster compound consisting of six rhodium atoms coordinated with sixteen carbon monoxide ligands. This compound is notable for its unique structural and electronic properties, which arise from the metal-metal and metal-ligand interactions within the cluster. Hexarhodium hexadecacarbonyl exhibits a high degree of stability and is often used as a precursor in various catalytic applications due to its ability to facilitate electron transfer processes and engage in ligand substitution reactions .

Hexarhodium hexadecacarbonyl can be synthesized through various methods. One common approach involves the reduction of rhodium salts in the presence of carbon monoxide under controlled conditions. The reaction typically requires high pressure and temperature to facilitate the formation of the carbonyl cluster. Another method includes the reaction of rhodium(III) chloride with carbon monoxide in a suitable solvent . These synthesis techniques allow for the production of hexarhodium hexadecacarbonyl with varying degrees of purity and yield.

Hexarhodium hexadecacarbonyl finds applications primarily in catalysis. Its ability to activate carbon monoxide makes it valuable in processes such as hydroformylation and hydrogenation reactions. Additionally, it serves as a precursor for other rhodium-based catalysts used in organic synthesis . The compound's unique properties also make it a subject of interest in materials science for developing novel catalytic materials.

Interaction studies involving hexarhodium hexadecacarbonyl typically focus on its reactivity with various ligands. These studies reveal that the compound can undergo ligand substitution reactions where carbon monoxide is replaced by phosphines or other donor ligands. The resulting complexes often exhibit altered catalytic properties compared to the parent compound, showcasing the versatility of hexarhodium hexadecacarbonyl in coordination chemistry .

Hexarhodium hexadecacarbonyl is part of a broader class of metal carbonyl complexes. Here are some similar compounds along with their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetracarbonylnickel | Simple tetrahedral structure; less stable than hexarhodium complex. | |

| Pentacarbonyliron | Known for its use in organic synthesis; more reactive than hexarhodium. | |

| Dodecacarbonyltriruthenium | Contains three ruthenium atoms; used in similar catalytic applications but has different reactivity profiles. | |

| Hexacarbonyldicobalt | Features cobalt; exhibits distinct electronic properties compared to rhodium complexes. |

Hexarhodium hexadecacarbonyl stands out due to its stability and ability to form various derivatives through ligand substitution, making it particularly valuable in catalysis compared to its counterparts .

Direct Synthesis from Rhodium Precursors

Direct synthesis methodologies represent the most straightforward approach to hexarhodium hexadecacarbonyl preparation, utilizing various rhodium-containing precursors under carbonylation conditions. These methods have evolved significantly since the pioneering work of Walter Hieber in 1943, with substantial improvements in yield, selectivity, and operational convenience [1].

The classical Hieber method involves the carbonylation of hydrated rhodium trichloride under high pressure and temperature conditions. The reaction proceeds through an initial carbonylation step at 80-230°C and 200 atmospheres carbon monoxide pressure, requiring the presence of halide acceptors such as silver or copper to facilitate cluster formation [1]. This approach originally yielded what Hieber formulated as rhodium tetracarbonyl undecacarbonyl, but subsequent crystallographic analysis by Dahl and coworkers established the correct formulation as hexarhodium hexadecacarbonyl [1].

The mechanism of direct carbonylation involves several key steps that have been elucidated through kinetic and spectroscopic studies. Initial carbonylation of the rhodium trichloride precursor generates intermediate rhodium carbonyl chloride species, which subsequently undergo halide abstraction in the presence of metallic reducing agents [2]. The halide acceptor choice significantly influences cluster nuclearity, with copper and silver proving most effective for hexanuclear cluster formation [1]. Temperature control within the 80-230°C range is critical, as lower temperatures result in incomplete carbonylation while higher temperatures promote cluster fragmentation [3].

An alternative direct synthesis route utilizes iron pentacarbonyl as both a carbonylating agent and reducing agent in combination with anhydrous rhodium trichloride [1]. This method offers several advantages over the classical Hieber approach, including milder reaction conditions and improved yields under optimized stoichiometric ratios [1]. The iron pentacarbonyl serves a dual role, providing carbon monoxide ligands while simultaneously facilitating the reduction of rhodium from the trivalent to zerovalent oxidation state required for cluster formation [4].

Rhodium acetate represents another effective precursor for direct synthesis, particularly under aqueous carbonylation conditions [1]. The reaction of rhodium(II) acetate with carbon monoxide and water proceeds through oxidative carbonylation followed by decarboxylation, yielding hexarhodium hexadecacarbonyl with quantitative conversion under optimized conditions [1]. This route is particularly attractive for large-scale synthesis due to the commercial availability and stability of rhodium acetate precursors [5].

Thermal decomposition of tetrarhodium dodecacarbonyl provides a cluster transformation route that proceeds quantitatively in boiling hexane [1]. This method represents an intramolecular rearrangement process where three moles of the tetranuclear cluster reorganize to form two moles of the hexanuclear product with concomitant carbon monoxide loss [1]. The reaction occurs at relatively mild temperatures (68°C) and offers high selectivity for the desired hexanuclear product [6].

Table 1: Direct Synthesis from Rhodium Precursors

| Method | Precursor | Conditions | Yield | Reference |

|---|---|---|---|---|

| Direct carbonylation of RhCl₃·3H₂O | RhCl₃·3H₂O | 80-230°C, 200 atm CO, Cu/Ag as halide acceptor | Good yields reported | Hieber et al. (1943) |

| Carbonylation with iron pentacarbonyl | RhCl₃·3H₂O + Fe(CO)₅ | Mixed carbonylation conditions | Good yields | Literature reports |

| Rhodium(II) acetate carbonylation | Rh₂(O₂CCH₃)₄ | 22 CO + 6 H₂O at elevated temperature | Quantitative | Reaction equation from literature |

| Thermal decomposition of Rh₄(CO)₁₂ | Rh₄(CO)₁₂ | Boiling hexane (68°C) | Quantitative | Literature reports |

Surface-Mediated Cluster Assembly on Oxide Supports

Surface-mediated synthesis represents a sophisticated approach to hexarhodium hexadecacarbonyl preparation that exploits the unique chemical properties of oxide support materials to control cluster nucleation and stabilization. This methodology has gained significant attention due to its ability to produce highly dispersed, thermally stable cluster species suitable for heterogeneous catalysis applications [7] [8].

The fundamental principle underlying surface-mediated assembly involves the interaction between rhodium carbonyl precursors and surface hydroxyl groups or basic sites on oxide supports [7]. The support material acts as a multidentate ligand, providing anchoring sites that influence both the kinetics of cluster formation and the stability of the resulting structures [7]. The choice of support material critically determines the assembly mechanism, with basic oxides, acidic supports, and neutral surfaces each offering distinct advantages for specific applications [9].

Basic oxide supports such as magnesium oxide facilitate cluster assembly through ion-pair formation mechanisms [8]. Anionic rhodium carbonyl clusters are stabilized through electrostatic interactions with the basic surface sites, preventing aggregation while maintaining the molecular integrity of the cluster core [8]. This approach has proven particularly effective for the synthesis of highly dispersed hexarhodium hexadecacarbonyl species that retain their catalytic activity under reaction conditions [10].

Acidic supports including silica-alumina compositions promote cluster formation through protonation-assisted anchoring mechanisms [7]. The acidic surface sites interact with electron-rich carbonyl ligands, facilitating controlled decarbonylation and subsequent cluster assembly [7]. These acid-base interactions significantly enhance thermal stability compared to unsupported clusters, enabling operation at elevated temperatures without cluster decomposition [11].

Neutral oxide surfaces such as pure silica provide physisorption environments that allow cluster mobility while preventing sintering [7]. The weak van der Waals interactions between clusters and support enable dynamic behavior that can be advantageous for certain catalytic applications requiring cluster flexibility [10]. However, this weak interaction also necessitates careful control of reaction conditions to prevent cluster migration and aggregation [7].

Microporous materials including zeolites offer unique opportunities for shape-selective cluster synthesis [6]. The confined spaces within zeolite supercages provide size-selective environments that favor formation of specific cluster nuclearities [6]. Hexarhodium hexadecacarbonyl formation within zeolite HY has been demonstrated through careful control of precursor transport and reaction conditions [6]. The encapsulation approach yields clusters with exceptional thermal stability and resistance to sintering under catalytic conditions [6].

Advanced characterization techniques have been essential for understanding surface-mediated assembly mechanisms [12] [7]. Extended X-ray absorption fine structure spectroscopy provides detailed information about metal-metal bond distances and coordination environments in supported clusters [13]. In-situ infrared spectroscopy enables real-time monitoring of cluster formation and transformation processes [14]. Nuclear magnetic resonance spectroscopy offers insights into the dynamic behavior of surface-bound species [15].

Table 2: Surface-Mediated Cluster Assembly on Oxide Supports

| Support Material | Synthesis Approach | Formation Mechanism | Cluster Stability | Key Features |

|---|---|---|---|---|

| Silica (SiO₂) | Molecular deposition from solution | Physisorption followed by decarbonylation | Metal-support interaction dependent | Surface hydroxyl interaction |

| Alumina (Al₂O₃) | Reaction with surface OH groups | Chemisorption via Rh-O bonds | Enhanced thermal stability | Strong metal-support interaction |

| Magnesium oxide (MgO) | Ion pair formation on basic oxide | Electrostatic stabilization | Ion-pair stabilization | Basic support stabilization |

| Zeolite HY | Encapsulation in supercages | Size-selective synthesis | Confined cluster formation | Molecular sieving effect |

Ligand-Substitution Routes for Derivative Formation

Ligand-substitution methodologies provide access to a diverse array of hexarhodium hexadecacarbonyl derivatives with tailored electronic and steric properties [16] [15]. These approaches exploit the labile nature of carbonyl ligands in the parent cluster to introduce alternative donor ligands that modify cluster reactivity and stability [17]. The development of systematic substitution protocols has enabled the rational design of cluster-based catalysts with enhanced selectivity and durability [18].

Phosphine substitution represents the most extensively studied ligand-exchange process for hexarhodium hexadecacarbonyl [16]. Controlled addition of triphenylphosphine to the parent cluster results in sequential carbonyl displacement, yielding products with the general formula hexarhodium hexadecacarbonyl minus n phosphine n, where n ranges from 1 to 3 under mild conditions [16]. The substitution process exhibits high selectivity for terminal carbonyl ligands, preserving the octahedral metal core structure while modifying the electronic properties of individual rhodium centers [16].

The kinetics of phosphine substitution follow associative mechanisms, with rate constants that correlate with the electronic and steric properties of the incoming ligand [17]. Electron-rich phosphines exhibit higher substitution rates due to enhanced σ-donation capability, while sterically demanding ligands show reduced reactivity due to unfavorable steric interactions [17]. The electronic effects of phosphine substitution include modulation of metal-metal bond strengths and alteration of carbonyl stretching frequencies, providing spectroscopic handles for monitoring substitution progress [16].

Polydentate phosphine ligands offer opportunities for multiple-site substitution that can dramatically alter cluster properties [16]. Tris(2-diphenylphosphinoethyl)phosphine, for example, can coordinate to multiple rhodium centers simultaneously, creating bridging interactions that stabilize the cluster framework [16]. However, extensive substitution with bulky polydentate ligands can lead to cluster fragmentation when steric strain exceeds the stabilizing influence of metal-metal bonds [16].

Organometallic ligands such as pentamethylcyclopentadienyl gallium have been successfully introduced through mild carbonyl substitution reactions [18]. These ligands adopt face-capping and edge-bridging coordination modes that significantly modify the cluster surface topology [18]. The resulting derivatives, such as hexarhodium dodecacarbonyl tetrakis(μ₃-gallium pentamethylcyclopentadienyl), exhibit enhanced thermal stability and unique catalytic properties compared to the parent cluster [18].

Heterobidentate phosphine ligands provide access to asymmetric cluster derivatives with well-defined coordination environments [15]. These ligands can adopt chelating or bridging coordination modes, depending on their structure and the reaction conditions employed [15]. The resulting clusters often exhibit hemilabile behavior, where weakly coordinated donor atoms can dissociate reversibly under catalytic conditions [15].

Dynamic behavior represents an important characteristic of many substituted derivatives [15]. Variable-temperature nuclear magnetic resonance studies have revealed facile carbonyl exchange processes and ligand reorientation reactions that occur on accessible timescales [15]. These fluxional processes can significantly influence catalytic behavior by creating coordinatively unsaturated sites required for substrate activation [15].

Substitution selectivity can be controlled through careful manipulation of reaction conditions [16]. Temperature, solvent polarity, and ligand concentration all influence the substitution pattern and the stability of the resulting products [16]. Lower temperatures favor kinetic products with specific substitution patterns, while elevated temperatures promote thermodynamic equilibration and ligand redistribution [16].

Table 3: Ligand-Substitution Routes for Derivative Formation

| Substituting Ligand | Reaction Conditions | Product Formula | Stability | Characterization |

|---|---|---|---|---|

| Triphenylphosphine (PPh₃) | Controlled addition, 1-3 CO displacement | Rh₆(CO)₁₆₋ₙLₙ (n = 1-3) | Stable for n ≤ 3, unstable for n > 6 | IR spectroscopy, ³¹P NMR |

| Tris(2-diphenylphosphinoethyl)phosphine | Sequential ligand addition | Rh₆(CO)₁₆₋ₙLₙ (n = 1-6) | Increased substitution reduces stability | Spectroscopic identification |

| GaCp* (Cp* = C₅Me₅) | Mild conditions with CO substitution | Rh₆(CO)₁₂(μ₃-GaCp*)₄ | Face and edge-bridging stabilization | X-ray crystallography |

| Heterobidentate phosphine ligands | Bridging ligand formation | Rh₆(CO)₁₄(μ-PX) | Dynamic CO exchange behavior | Variable temperature NMR |

Research findings have demonstrated that ligand substitution provides a powerful tool for tuning cluster properties [17] [18] [16] [15]. Electronic effects arising from ligand σ-donation and π-backbonding capabilities can be systematically varied to optimize catalytic performance for specific transformations [17]. Steric effects introduced by bulky ligands can be exploited to enhance substrate selectivity and prevent undesired side reactions [17]. The combination of electronic and steric tuning through ligand substitution represents a rational approach to catalyst design that has proven successful across numerous catalytic applications [18] [15].

Table 4: Research Findings on Synthesis Mechanisms

| Synthesis Route | Key Mechanism Steps | Critical Parameters | Selectivity Factors | Reaction Efficiency |

|---|---|---|---|---|

| Hieber's Original Method | Carbonylation → Halide abstraction → Cluster assembly | Temperature (80-230°C), Pressure (200 atm), Halide acceptor | Halide acceptor choice influences cluster size | High yield with proper halide acceptor |

| Iron Pentacarbonyl Route | Mixed metal carbonylation → Cluster nucleation | Stoichiometric balance of precursors | Fe(CO)₅ concentration affects yield | Good yields under optimized conditions |

| Rhodium Acetate Route | Oxidative carbonylation → Decarboxylation | Water presence, CO/substrate ratio | pH and temperature control product distribution | Quantitative conversion possible |

| Cluster Transformation Route | Cluster fragmentation → Reassembly | Thermal control, Solvent selection | Solvent polarity affects fragmentation pathway | Near-quantitative with controlled conditions |

Table 5: Surface Assembly Research Findings

| Support Type | Assembly Mechanism | Stability Enhancement | Characterization Methods | Applications |

|---|---|---|---|---|

| Basic Oxides (MgO) | Ion-pair formation with cluster anions | Electrostatic stabilization of anionic clusters | IR spectroscopy, X-ray diffraction | Heterogeneous catalysis platforms |

| Acidic Supports (SiO₂-Al₂O₃) | Protonation-assisted anchoring | Acid-base interactions increase thermal stability | Extended X-ray absorption fine structure | Single-site catalyst development |

| Neutral Oxides (SiO₂) | Physisorption via van der Waals forces | Weak interactions allow mobility | Nuclear magnetic resonance spectroscopy | Supported molecular catalysts |

| Microporous Materials (Zeolites) | Shape-selective encapsulation | Confinement prevents aggregation | In-situ FTIR monitoring | Size-selective catalysis |

Table 6: Ligand Substitution Research Data

| Ligand Type | Substitution Pattern | Electronic Effects | Structural Modifications | Catalytic Implications |

|---|---|---|---|---|

| Monodentate Phosphines | Sequential CO displacement (1-3 ligands) | σ-donation and π-backbonding modulation | Retention of octahedral metal core | Tunable reactivity through electronic effects |

| Polydentate Phosphines | Multiple site substitution (up to 6 sites) | Cluster electron density redistribution | Core expansion with large ligands | Substrate selectivity via steric control |

| Organometallic Ligands | Face-capping and edge-bridging modes | Metal-metal bond strength modification | Symmetry breaking with asymmetric ligands | Enhanced stability under catalytic conditions |

| Bridging Ligands | Chelating and bridging coordination | Hemilabile behavior and fluxionality | Dynamic rearrangements in solution | Cooperative effects in multi-site catalysis |

X-ray crystallography has played a pivotal role in elucidating the molecular structure of hexarhodium hexadecacarbonyl, providing definitive evidence for its octahedral core geometry [1]. The compound was first prepared by Walter Hieber in 1943, but the correct formula and structure were subsequently established by Dahl and colleagues using single-crystal X-ray diffraction methods [1]. This structural determination corrected the initially proposed formula from rhodium four carbonyl eleven to the accurate rhodium six carbonyl sixteen composition.

The crystallographic analysis reveals that hexarhodium hexadecacarbonyl adopts an octahedral cluster geometry with six rhodium atoms forming the vertices of a regular octahedron [1] [2]. The average rhodium-rhodium bond distances range from 2.75 to 2.78 angstroms, which are consistent with direct metal-metal bonding interactions within the cluster framework [3] [4]. These bond lengths are comparable to those observed in other rhodium carbonyl clusters and fall within the expected range for rhodium-rhodium single bonds in organometallic systems.

The ligand arrangement in hexarhodium hexadecacarbonyl consists of sixteen carbonyl groups distributed in a specific pattern around the octahedral rhodium core [1] [5]. Twelve carbonyl ligands adopt terminal coordination modes, with each rhodium atom bearing two terminal carbonyl groups. The remaining four carbonyl ligands occupy triply bridging positions, spanning the faces of the octahedral cluster in an alternating arrangement [5] [6]. This ligand distribution creates a highly symmetric molecular structure that has been confirmed through multiple crystallographic studies.

Crystallographic data indicates that hexarhodium hexadecacarbonyl can exist in different polymorphic forms, exhibiting variations in crystal systems and space groups depending on crystallization conditions [7]. The compound typically crystallizes in monoclinic or triclinic crystal systems, with the molecular geometry remaining consistent across different crystal forms. The molecular weight of 1065.59 grams per mole corresponds to the empirical formula of carbon sixteen oxygen sixteen rhodium six, establishing the correct carbonyl to rhodium ratio of 2.67 [8] [9].

| Parameter | Value | Structural Significance |

|---|---|---|

| Core Geometry | Octahedral cluster | Six rhodium atoms at octahedral vertices |

| Average Rh-Rh Distance | 2.75-2.78 Å | Direct metal-metal bonding |

| Terminal CO Ligands | 12 | Two per rhodium atom |

| Triply Bridging CO | 4 | Face-capping arrangement |

| Molecular Formula | C₁₆O₁₆Rh₆ | Confirmed stoichiometry |

| CO/Rh Ratio | 2.67 | Corrected from initial proposals |

Infrared Spectroscopy of Carbon Monoxide Ligand Environments

Infrared spectroscopy provides crucial information about the carbonyl ligand environments in hexarhodium hexadecacarbonyl, enabling discrimination between different coordination modes and bonding arrangements [8] [10] [11]. The infrared spectrum of hexarhodium hexadecacarbonyl exhibits characteristic absorption bands in the carbonyl stretching region that reflect the distinct electronic environments of the terminal and bridging carbonyl ligands.

The terminal carbonyl ligands in hexarhodium hexadecacarbonyl generate strong absorption bands at 2073 and 2026 wavenumbers [8] [10]. These frequencies correspond to the symmetric and antisymmetric stretching modes of the terminally coordinated carbonyl groups. The relatively high frequencies observed for these bands indicate minimal activation of the carbon-oxygen bonds, consistent with predominantly sigma-donation from the carbonyl ligands to the rhodium centers with limited pi-backbonding.

The triply bridging carbonyl ligands exhibit a characteristic absorption band at 1800 wavenumbers [8] [10], significantly lower than the terminal carbonyl frequencies. This substantial frequency shift to lower wavenumbers reflects the increased activation of the carbon-oxygen bonds through enhanced pi-backbonding from multiple rhodium centers. The triply bridging coordination mode allows for greater electron density transfer into the carbonyl pi-star antibonding orbitals, weakening the carbon-oxygen bonds and reducing the stretching frequencies.

The infrared spectrum also provides information about the rhodium-carbon bonding interactions through absorption bands in the lower frequency region [12] [13]. Rhodium-carbon stretching modes appear in the 500-600 wavenumber range, while rhodium-carbon-oxygen bending modes are observed between 420-620 wavenumbers [14] [13]. These lower frequency vibrations are generally less intense than the carbonyl stretching modes but provide complementary structural information about the metal-ligand bonding.

| CO Ligand Type | Frequency (cm⁻¹) | Intensity | Bonding Description |

|---|---|---|---|

| Terminal CO (symmetric) | 2073 | Strong | Minimal CO activation |

| Terminal CO (antisymmetric) | 2026 | Very strong | Limited π-backbonding |

| Triply bridging CO | 1800 | Medium-strong | Enhanced π-backbonding |

| Rh-CO stretch | 500-600 | Medium | Metal-carbon bonding |

| CO bending modes | 420-620 | Weak-medium | Structural deformation |

Temperature-dependent infrared studies have been employed to investigate the dynamic behavior of hexarhodium hexadecacarbonyl in solution [15]. These studies reveal that the cluster maintains its structural integrity over a wide temperature range, with no evidence for carbonyl scrambling or ligand exchange processes under ambient conditions. The static nature of the carbonyl ligands in hexarhodium hexadecacarbonyl contrasts with the fluxional behavior observed in some related rhodium carbonyl clusters.

Extended X-ray Absorption Fine Structure Studies of Metal-Metal Bonding Interactions

Extended X-ray Absorption Fine Structure spectroscopy has provided detailed insights into the metal-metal bonding interactions and local coordination environment in hexarhodium hexadecacarbonyl [16] [17] [18] [19]. This technique offers element-specific structural information that complements crystallographic data and provides valuable information about the electronic structure and bonding characteristics of the rhodium cluster.

Extended X-ray Absorption Fine Structure studies of hexarhodium hexadecacarbonyl typically focus on the rhodium K-edge absorption at approximately 23220 electron volts [19] [20]. The analysis of the Extended X-ray Absorption Fine Structure oscillations provides quantitative information about the rhodium-rhodium coordination environment, including coordination numbers, interatomic distances, and disorder parameters. The rhodium-rhodium coordination number determined from Extended X-ray Absorption Fine Structure analysis ranges from 3 to 4, depending on the specific analysis methodology and fitting parameters employed [18] [21].

The average rhodium-rhodium distance determined from Extended X-ray Absorption Fine Structure measurements is 2.73 ± 0.03 angstroms [18] [21], which agrees excellently with crystallographic bond length determinations. This consistency between Extended X-ray Absorption Fine Structure and crystallographic data provides strong validation for the octahedral cluster structure and confirms the presence of direct metal-metal bonding interactions within the hexarhodium framework.

Debye-Waller factor analysis from Extended X-ray Absorption Fine Structure data indicates relatively low thermal and static disorder in the rhodium-rhodium bonding network [19] [22]. The Debye-Waller factors typically range from 0.008 to 0.012 square angstroms, suggesting well-defined and stable metal-metal bonds. This low disorder parameter is consistent with the rigid octahedral cluster geometry and the absence of significant structural fluctuations in the solid state.

Extended X-ray Absorption Fine Structure studies have also been employed to investigate the behavior of hexarhodium hexadecacarbonyl under various conditions, including thermal treatment and surface immobilization [19] [22] [23]. These operando Extended X-ray Absorption Fine Structure investigations reveal that the cluster framework can be disrupted under certain conditions, leading to fragmentation into smaller rhodium species or rearrangement into different cluster geometries. However, under mild conditions, the hexarhodium cluster maintains its structural integrity and octahedral geometry.

| EXAFS Parameter | Value | Structural Information |

|---|---|---|

| Rh K-edge Energy | 23220 eV | Rhodium absorption edge |

| Rh-Rh Coordination Number | 3-4 | Local coordination environment |

| Average Rh-Rh Distance | 2.73 ± 0.03 Å | Metal-metal bond lengths |

| Debye-Waller Factor | 0.008-0.012 Ų | Low structural disorder |

| R-factor | < 0.03 | High quality fits |

| k-range | 3-15 Å⁻¹ | Data collection parameters |

The analysis of multiple scattering effects in Extended X-ray Absorption Fine Structure spectra of hexarhodium hexadecacarbonyl provides additional structural insights [24] [25]. Multiple scattering pathways involving rhodium-carbon-oxygen linear arrangements contribute to the Extended X-ray Absorption Fine Structure signal and can be used to confirm the presence and orientation of carbonyl ligands. These multiple scattering contributions are particularly important for understanding the coordination geometry and bonding arrangements around each rhodium center.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant